molecular formula C24H28N2O3 B1677906 Naftopidil CAS No. 57149-07-2

Naftopidil

Katalognummer B1677906
CAS-Nummer: 57149-07-2
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naftopidil is a drug used in benign prostatic hypertrophy which acts as a selective α 1 -adrenergic receptor antagonist or alpha-1 blocker . It is used in men to decrease the urine outflow difficulties due to an enlarged prostate gland .


Synthesis Analysis

Naftopidil shows unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . In order to identify the off-target molecules of naftopidil, magnetic nanobeads, ferrite glycidyl metharcrylate (FG) beads were used . A new naftopidil-based class of piperazine derivatives was synthesized as potential anticancer agents .


Molecular Structure Analysis

Naftopidil has a molecular formula of C24H28N2O3 . It has three times higher affinity for the alpha-1D adrenergic receptor (α1D-AR) than for the alpha-1A adrenergic receptor (α1A-AR) .


Chemical Reactions Analysis

Naftopidil shows the unique growth-inhibitory effects. It inhibits cell cycle progression not only in cancer cells, but also in fibroblasts and vascular endothelial cells . The tubulin polymerization assay clearly indicated that naftopidil bound directly to tubulin and inhibited the polymerization of tubulin .


Physical And Chemical Properties Analysis

Naftopidil has a molecular formula of C24H28N2O3 and a molecular weight of 392.49 . It is soluble in DMSO at 70 mg/mL .

Wissenschaftliche Forschungsanwendungen

1. Management of Benign Prostatic Hyperplasia (BPH) Naftopidil is primarily used in Japan for the management of benign prostatic hyperplasia. It has shown effectiveness in reducing symptoms associated with BPH, improving the quality of life for patients suffering from this condition .

Potential Anticancer Agent

Studies have indicated that Naftopidil may have anticancer properties. It has exhibited cytotoxic effects in xenografts of mesothelioma, renal carcinoma, and bladder cancer cells. Additionally, it has been observed to reduce tumor growth in PC-3 xenografts when used alone or in combination with radiotherapy or docetaxel .

Drug Repositioning for Prostate Cancer

A retrospective study suggested a reduced incidence of prostate cancer in patients prescribed Naftopidil for BPH. This indicates a potential repositioning of Naftopidil as a therapeutic agent for prostate cancer prevention or treatment .

Inhibition of AKT Phosphorylation

In drug repositioning studies, Naftopidil has shown unique growth-inhibitory effects and AKT phosphorylation-inhibitory effects in PC-3 human prostate cancer cells. This suggests a possible mechanism by which Naftopidil may exert its anticancer effects .

Neurological Research Synaptic Currents in Substantia Gelatinosa Neurons

Naftopidil has been analyzed for its effects on synaptic currents in substantia gelatinosa neurons from the spinal cords of adult rats. This research could have implications for understanding pain mechanisms and developing treatments for chronic pain conditions .

Wirkmechanismus

Target of Action

Naftopidil is primarily targeted towards the α1-adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure and are found in various tissues throughout the body, including the vascular smooth muscle and the prostate gland .

Mode of Action

Naftopidil acts as a selective α1-adrenergic receptor antagonist . This means that it binds to the α1-adrenergic receptors and inhibits their action, thereby preventing the physiological responses typically triggered by these receptors . The inhibition of these receptors leads to the relaxation of smooth muscle in the prostate and bladder neck, which can help to alleviate the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

It is known that the drug’s antiproliferative effects may be due to off-target effects . Additionally, the ligand binding on the receptor induces the dissociation of the Gq/11 protein which activates the phospholipase C (PLC) .

Pharmacokinetics

The pharmacokinetic properties of Naftopidil include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the plasma levels and half-life times of Naftopidil were significantly increased in liver impairment . The clearance of Naftopidil is approximately 11.9 ml/minute/kg . The half-life of Naftopidil is approximately 3.6 hours . The absolute bioavailability in patients with hepatic dysfunction was significantly higher compared to healthy subjects .

Result of Action

The primary result of Naftopidil’s action is the alleviation of symptoms associated with benign prostatic hyperplasia . By blocking the α1-adrenergic receptors, Naftopidil causes relaxation of the smooth muscle in the prostate and bladder neck, which can help to improve urinary flow and reduce the symptoms of benign prostatic hyperplasia .

Action Environment

The action of Naftopidil can be influenced by various environmental factors. For instance, the presence of liver impairment can significantly increase the plasma levels and half-life times of Naftopidil . This suggests that the drug’s action, efficacy, and stability can be affected by the physiological environment within the body .

Safety and Hazards

Naftopidil is not recommended for use in patients with a known allergy to naftopidil . It should be used with caution in patients with liver impairment due to the increased risk of adverse effects .

Zukünftige Richtungen

Naftopidil appears to display anti-cancer properties on different cancer types and could be considered as a candidate for drug repurposing . Its anti-cancerous activities need to be studied more deeply in prospective randomized clinical trials .

Eigenschaften

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRBJVNMSRJFHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045176
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naftopidil

CAS RN

57149-07-2
Record name Naftopidil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naftopidil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057149072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naftopidil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name naftopidil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naftopidil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenyl)-a-[(1-naphthalenyloxy)methyl]-1-piperazineethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAFTOPIDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PHW59SFN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil
Reactant of Route 2
Reactant of Route 2
Naftopidil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Naftopidil
Reactant of Route 4
Reactant of Route 4
Naftopidil
Reactant of Route 5
Reactant of Route 5
Naftopidil
Reactant of Route 6
Reactant of Route 6
Naftopidil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.